molecular formula C9H12N4O B2739886 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole CAS No. 1147209-36-6

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

Cat. No. B2739886
M. Wt: 192.222
InChI Key: UJPZMHYBRLFODG-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole is a heterocyclic compound with the following characteristics:



  • IUPAC Name : 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl-1,3,4-oxadiazole

  • Molecular Formula : C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O

  • Molecular Weight : 200.23 g/mol

  • Appearance : It is a white or colorless solid.

  • Solubility : Highly soluble in water and other polar solvents.



Molecular Structure Analysis

The molecular structure of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole consists of an oxadiazole ring fused with a pyrazole moiety. The pyrazole group contributes to its biological activity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : Cleavage of the oxadiazole ring.

  • Amination : Reaction with primary amines.

  • Cyclization : Formation of new derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : Not available.

  • Boiling Point : Not available.

  • Solubility : Highly soluble in water and polar solvents.

  • Stability : Stable under normal conditions.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation.

  • Precautionary Measures : Handle with care, avoid contact with eyes and skin, and use appropriate protective equipment.


Future Directions

Further research is needed to explore its pharmacological properties, potential applications, and optimization for drug development.


properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)4-3-9-11-10-6-14-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPZMHYBRLFODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole

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